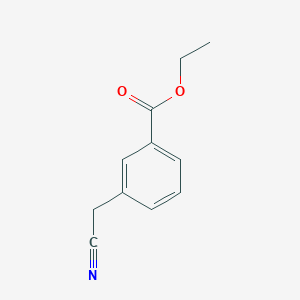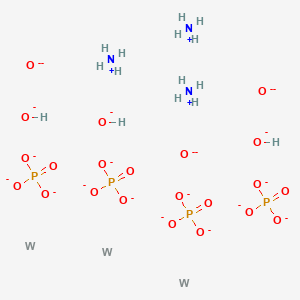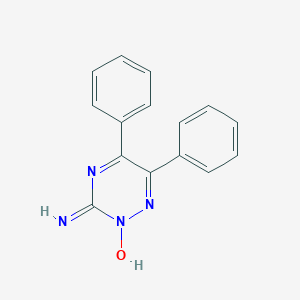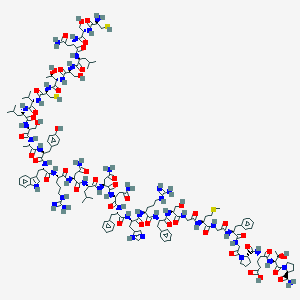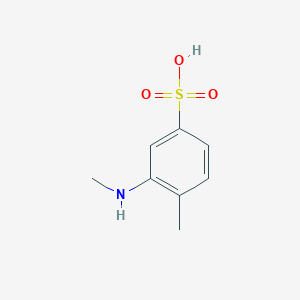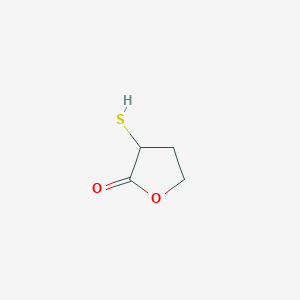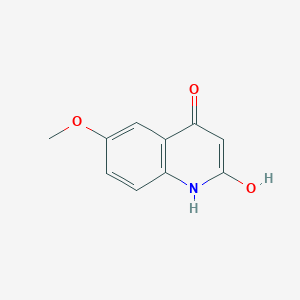
2,4-Dihydroxy-6-methoxyquinoline
Descripción general
Descripción
2,4-Dihydroxy-6-methoxyquinoline is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by its two hydroxyl groups and one methoxy group attached to the quinoline ring, exhibits unique chemical properties that make it valuable in various scientific research fields.
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
2,4-Dihydroxy-6-methoxyquinoline (DHMQ) is a compound that exhibits antifungal properties . It has been shown to have activity against Aspergillus flavus, Aspergillus fumigatus, Candida albicans, and other fungi . DHMQ also inhibits the growth of E. coli and A. aureus in vitro .
Mode of Action
The mode of action of DHMQ involves blocking the function of the viral neuraminidase protein (EC 3.2.1.18), thus preventing the virus from budding from the host cell . This inhibition of viral neuraminidase is a key factor in its antiviral properties .
Biochemical Pathways
DHMQ triggers apoptosis predominantly via the mitochondria-dependent pathway and enhances the generation of reactive oxygen species (ROS) . It also induces G1 cell cycle arrest through the downregulation of cyclin D1 and CDK4 .
Pharmacokinetics
It is known that many natural products face challenges in medication due to undesirable properties such as low oral bioavailability, metabolic instability, and less solubility in aqueous media .
Result of Action
The result of DHMQ’s action is the inhibition of the growth of various fungi and bacteria, including E. coli and A. aureus . In addition, it has been shown to induce apoptosis and cell cycle arrest in certain cell lines .
Action Environment
The action environment of DHMQ can influence its efficacy and stability. For instance, the compound was isolated from the seeds of Syzygium nervosum, suggesting that it may be most effective in the natural environments where these plants thrive . .
Análisis Bioquímico
Biochemical Properties
2,4-Dihydroxy-6-methoxyquinoline exhibits antifungal properties and has shown activity against Aspergillus flavus, Aspergillus fumigatus, Candida albicans, and other fungi . It also inhibits the growth of E. coli and A. aureus in vitro . These interactions suggest that this compound may interact with enzymes, proteins, and other biomolecules in these organisms, affecting their growth and survival .
Cellular Effects
This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its antifungal and antibacterial properties, it may interact with biomolecules in these organisms, potentially inhibiting enzymes or altering gene expression
Dosage Effects in Animal Models
In vivo studies have shown that this compound can inhibit the growth of tumors in a human carcinoma xenograft model at a dose of 150 mg/kg
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-methoxyquinoline can be achieved through several methods. One common approach involves the reaction of 2-hydroxyquinoline with methoxy-substituted reagents under controlled conditions. For instance, the reaction of 2-hydroxyquinoline with methoxybenzene in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydroxy-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives such as 2-hydroxyquinoline, 4-hydroxyquinoline, and 6-methoxyquinoline. These compounds share structural similarities but differ in their functional groups and biological activities .
Uniqueness
What sets 2,4-Dihydroxy-6-methoxyquinoline apart is its unique combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new drugs and studying various biochemical pathways .
Propiedades
IUPAC Name |
4-hydroxy-6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHIHNYMVBNMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715635 | |
| Record name | 4-Hydroxy-6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14300-45-9 | |
| Record name | 4-Hydroxy-6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
